REACTION_CXSMILES
|
[Na].[O-:2][CH2:3][CH3:4].[Na+:5].[SH:6][C@@H:7]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:8]([OH:10])=[O:9]>C(O)C>[O-:2][CH2:3][CH3:4].[Na+:5].[SH:6][CH:7]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:8]([OH:10])=[O:9].[SH:6][C@@H:7]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:8]([OH:10])=[O:9] |f:1.2,5.6,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
S[C@H](C(=O)O)CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for five minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ethanol removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the white solid repeatedly evaporated with benzene
|
Type
|
CUSTOM
|
Details
|
until dry
|
Type
|
DISSOLUTION
|
Details
|
The resulting disodium salt of mercaptoleucine was dissolved in ~1 ml of dimethylsulfoxide (DMSO) to which
|
Type
|
ADDITION
|
Details
|
was added 1.58 g of compound 2
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 2 mls of DMSO
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with 20 ml portions of ether three times
|
Type
|
STIRRING
|
Details
|
with stirring at 0° C
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was re-extracted 3X with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with a saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate removed in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
SC(C(=O)O)CC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
S[C@H](C(=O)O)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 25 mL | |
AMOUNT: MASS | 0.72 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na].[O-:2][CH2:3][CH3:4].[Na+:5].[SH:6][C@@H:7]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:8]([OH:10])=[O:9]>C(O)C>[O-:2][CH2:3][CH3:4].[Na+:5].[SH:6][CH:7]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:8]([OH:10])=[O:9].[SH:6][C@@H:7]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:8]([OH:10])=[O:9] |f:1.2,5.6,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
S[C@H](C(=O)O)CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for five minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ethanol removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the white solid repeatedly evaporated with benzene
|
Type
|
CUSTOM
|
Details
|
until dry
|
Type
|
DISSOLUTION
|
Details
|
The resulting disodium salt of mercaptoleucine was dissolved in ~1 ml of dimethylsulfoxide (DMSO) to which
|
Type
|
ADDITION
|
Details
|
was added 1.58 g of compound 2
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 2 mls of DMSO
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with 20 ml portions of ether three times
|
Type
|
STIRRING
|
Details
|
with stirring at 0° C
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was re-extracted 3X with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with a saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate removed in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
SC(C(=O)O)CC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
S[C@H](C(=O)O)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 25 mL | |
AMOUNT: MASS | 0.72 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na].[O-:2][CH2:3][CH3:4].[Na+:5].[SH:6][C@@H:7]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:8]([OH:10])=[O:9]>C(O)C>[O-:2][CH2:3][CH3:4].[Na+:5].[SH:6][CH:7]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:8]([OH:10])=[O:9].[SH:6][C@@H:7]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:8]([OH:10])=[O:9] |f:1.2,5.6,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
S[C@H](C(=O)O)CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for five minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ethanol removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the white solid repeatedly evaporated with benzene
|
Type
|
CUSTOM
|
Details
|
until dry
|
Type
|
DISSOLUTION
|
Details
|
The resulting disodium salt of mercaptoleucine was dissolved in ~1 ml of dimethylsulfoxide (DMSO) to which
|
Type
|
ADDITION
|
Details
|
was added 1.58 g of compound 2
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 2 mls of DMSO
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with 20 ml portions of ether three times
|
Type
|
STIRRING
|
Details
|
with stirring at 0° C
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was re-extracted 3X with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with a saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate removed in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
SC(C(=O)O)CC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
S[C@H](C(=O)O)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 25 mL | |
AMOUNT: MASS | 0.72 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |